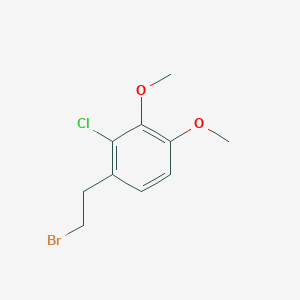
rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is a chiral piperidine derivative. Piperidine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s unique stereochemistry and functional groups make it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine and isopropanol.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) to deprotonate the alcohol, followed by nucleophilic substitution to introduce the isopropoxy group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control and solvent selection.
Automated Processes: Employing automated processes for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride as a base and various alkyl halides as electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
The compound’s biological applications include its use as a building block in the synthesis of bioactive molecules. Researchers study its interactions with biological targets to develop new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as ligands for receptors or enzymes, influencing various physiological processes.
Industry
Industrially, the compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-methylpiperidine: A simpler analog without the isopropoxy group.
4-isopropoxypiperidine: Lacks the methyl group at the 2-position.
cis-2,4-dimethylpiperidine: Contains two methyl groups but no isopropoxy group.
Uniqueness
“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is unique due to its specific stereochemistry and functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(2R,4R)-2-methyl-4-propan-2-yloxypiperidine |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9-4-5-10-8(3)6-9/h7-10H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
WLIWCCFSVLOCRP-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)OC(C)C |
Canonical SMILES |
CC1CC(CCN1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)


